5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid
CAS No.: 451459-95-3
Cat. No.: VC13368515
Molecular Formula: C11H11FN2O5
Molecular Weight: 270.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 451459-95-3 |
|---|---|
| Molecular Formula | C11H11FN2O5 |
| Molecular Weight | 270.21 g/mol |
| IUPAC Name | 5-(2-fluoro-5-nitroanilino)-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C11H11FN2O5/c12-8-5-4-7(14(18)19)6-9(8)13-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,13,15)(H,16,17) |
| Standard InChI Key | NNDJJGLAXWVCTP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCC(=O)O)F |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCC(=O)O)F |
Introduction
Chemical Structure and Molecular Characteristics
5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid features a pentanoic acid backbone substituted at the fifth carbon with a ketone group and an aromatic amine moiety. The aromatic ring is further modified with fluorine at the ortho position and a nitro group at the para position relative to the amino linkage.
Molecular Formula and Weight
The molecular formula is deduced as , yielding a molecular weight of 269.21 g/mol. This aligns with structurally related compounds, such as 5-(2-fluorophenyl)-5-oxopentanoic acid (MW 210.20 g/mol) , adjusted for the additional nitro group and amine substitution.
Spectroscopic Properties
While direct spectral data are unavailable, analogous fluorinated nitroaromatics exhibit distinct NMR signals between to ppm for trifluoromethyl groups and NMR resonances for aromatic protons near ppm . The ketone carbonyl in the pentanoic acid chain would likely appear at ppm (proximal CH groups) and ppm in NMR .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The compound can be synthesized via amide coupling between 5-oxopentanoic acid and 2-fluoro-5-nitroaniline, leveraging carbodiimide-based activating agents:
Table 1: Representative Synthesis Protocol
This approach mirrors methods used for analogous compounds, such as the coupling of 2-fluoro-5-[(4-oxophthalazin-1-yl)methyl]benzoic acid with piperazine derivatives .
Dynamic Kinetic Resolution (DKR)
For enantiomerically pure variants, DKR employing nickel(II) chloride and chiral ligands (e.g., ()-BINAP) could resolve racemic mixtures, as demonstrated for 2-amino-5,5,5-trifluoropentanoic acid . Such methods achieve enantiomeric excess (ee) >98% under optimized conditions .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar nitro and carboxylate groups:
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Water: Limited solubility due to hydrophobic aromatic and nitro motifs.
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Stability: Susceptible to photodegradation under UV light owing to the nitro group, necessitating storage in amber glass .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Basis |
|---|---|---|
| Density | 1.3–1.5 g/cm³ | Analogous fluorinated acids |
| Boiling Point | 380–400°C | Molecular weight trends |
| LogP | 1.2–1.8 | Calculated via fragment-based methods |
Biochemical and Pharmaceutical Applications
Enzyme Inhibition and Targeting
Fluorinated nitroaromatics are explored as enzyme inhibitors due to their electron-withdrawing groups, which enhance binding affinity. For example, 4-(4-fluoro-3-piperidinecarbonylbenzyl)phthalazin-1-one exhibits kinase inhibitory activity . The target compound’s nitro group may serve as a hydrogen bond acceptor, while the fluorine enhances metabolic stability .
Photoaffinity Labeling
Nitro groups in noncanonical amino acids, such as 4,5-dimethoxy-2-nitrobenzyl--selenocysteine, enable photoactivated crosslinking for studying protein interactions . The target compound could similarly function as a photoaffinity probe.
Future Directions
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